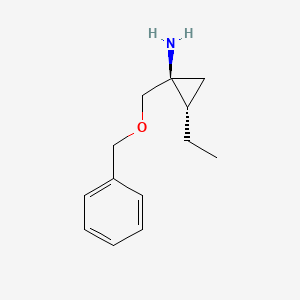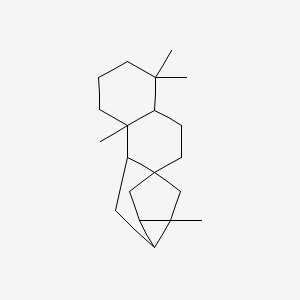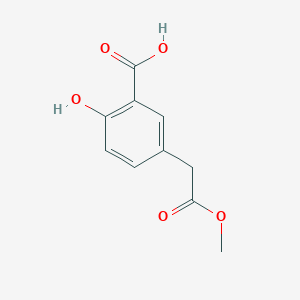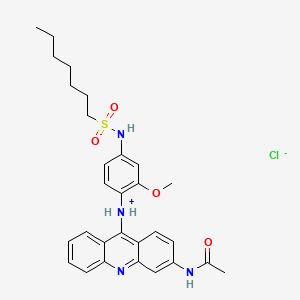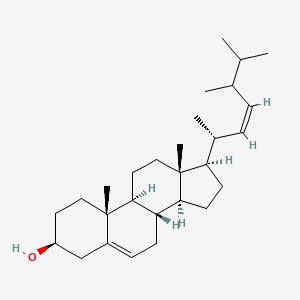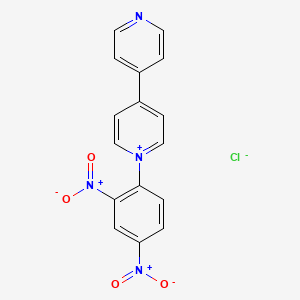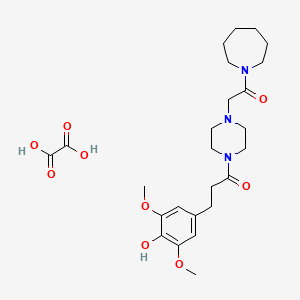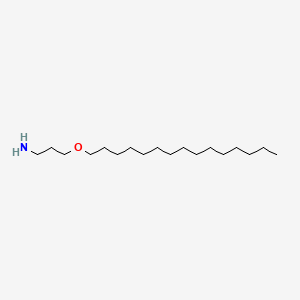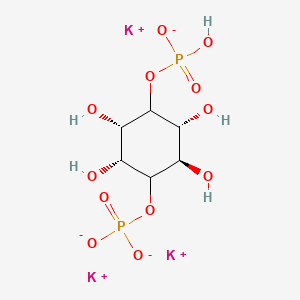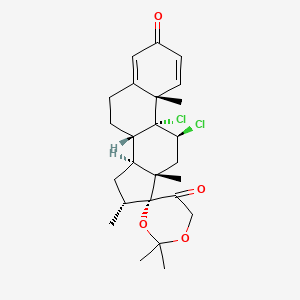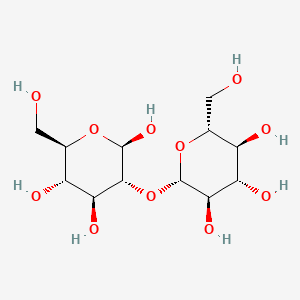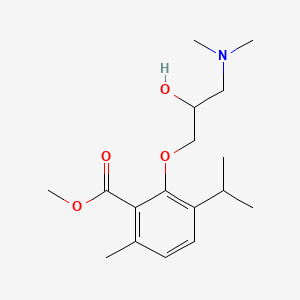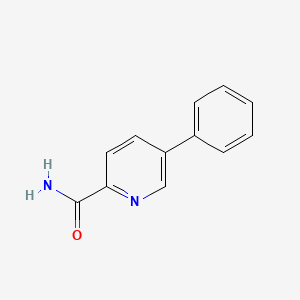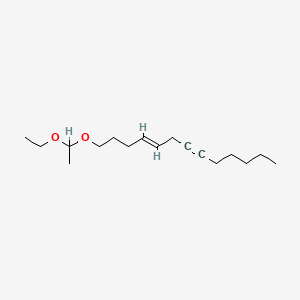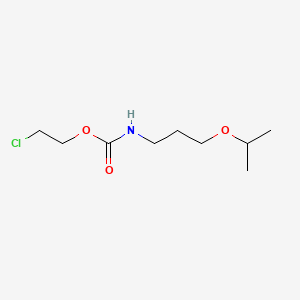
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C9H18ClNO3. It is known for its unique structure, which includes a carbamate group, an isopropoxypropyl chain, and a 2-chloroethyl ester moiety . This compound is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester typically involves the reaction of 3-isopropoxypropylamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 3-isopropoxypropylamine: This intermediate is synthesized by reacting isopropyl alcohol with 3-chloropropylamine.
Formation of the ester: The 3-isopropoxypropylamine is then reacted with 2-chloroethyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
化学反应分析
Types of Reactions
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbamate derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different functional groups.
Hydrolysis: Carbamic acid and the corresponding alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by forming covalent bonds with active site residues. It can also undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include nucleophilic substitution and hydrolysis reactions .
相似化合物的比较
Similar Compounds
- Carbamic acid, (3-methoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-ethoxypropyl)-, 2-chloroethyl ester
- Carbamic acid, (3-butoxypropyl)-, 2-chloroethyl ester
Uniqueness
Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is unique due to its specific isopropoxypropyl chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
属性
CAS 编号 |
60480-09-3 |
|---|---|
分子式 |
C9H18ClNO3 |
分子量 |
223.70 g/mol |
IUPAC 名称 |
2-chloroethyl N-(3-propan-2-yloxypropyl)carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-8(2)13-6-3-5-11-9(12)14-7-4-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI 键 |
IRJWUNGHVUZNPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


